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Compound of Interest

Compound Name: 4-bromo-1-methyl-1H-pyrazole

Cat. No.: B095816 Get Quote

This guide provides a comparative analysis of Density Functional Theory (DFT) calculations

and experimental data for 4-halogenated pyrazole structures (4-fluoro, 4-chloro, 4-bromo, and

4-iodo-1H-pyrazole). It is intended for researchers, scientists, and drug development

professionals interested in the computational and experimental characterization of these

important heterocyclic compounds.

The 4-halogenated pyrazoles are a class of molecules with significant applications in medicinal

chemistry and materials science.[1][2][3] Understanding their structural and electronic

properties through both theoretical calculations and experimental validation is crucial for their

application in drug design and materials development. A recent study has completed the

crystallographic data for this series, allowing for a comprehensive comparison between

theoretical predictions and experimental results.[4][5]

Comparison of Calculated and Experimental
Spectroscopic Data
DFT calculations can predict spectroscopic properties such as NMR chemical shifts and IR

stretching frequencies. These theoretical values can then be compared with experimental data

to validate the computational model.

For the 4-halogenated pyrazoles, DFT calculations of ¹H NMR chemical shifts show a downfield

shift for the N-H proton as the electronegativity of the halogen substituent decreases (from F to

I).[4] Specifically, the calculated values are 9.47 ppm for 4-fluoropyrazole, 9.78 ppm for 4-
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chloropyrazole, 9.88 ppm for 4-bromopyrazole, and 10.00 ppm for 4-iodopyrazole.[4]

Experimental data generally aligns with this trend, although some discrepancies exist. For

instance, DFT predicts the 3,5-protons of unsubstituted pyrazole to be the most downfield, but

experimentally they are observed slightly upfield of those in 4-iodopyrazole.[4]

In infrared spectroscopy, the N-H stretching frequencies are a key diagnostic tool. DFT

calculations performed on dimeric models of the pyrazoles predict two distinct stretching

frequencies.[4] These calculated values can be compared with the experimental solid-state IR

data to understand the hydrogen bonding interactions in the crystalline state.

Table 1: Comparison of Experimental and Calculated ¹H NMR and IR Data for 4-Halogenated

Pyrazoles
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Compound
Experimental
¹H NMR (N-H,
ppm)

Calculated ¹H
NMR (N-H,
ppm)

Experimental
Solid State IR
(N-H stretch,
cm⁻¹)

Calculated
Solid State IR
(N-H stretch,
cm⁻¹)

4-Fluoro-1H-

pyrazole
Not specified 9.47 Multiple bands Two predicted

4-Chloro-1H-

pyrazole
Not specified 9.78 Multiple bands Two predicted

4-Bromo-1H-

pyrazole
Not specified 9.88 Multiple bands Two predicted

4-Iodo-1H-

pyrazole
Not specified 10.00 Multiple bands Two predicted

Note: Specific

experimental

values for N-H

chemical shifts

and a detailed

assignment of IR

bands were not

fully compiled in

the search

results. The

calculated values

are from DFT

studies.[4]

Structural Comparison: DFT vs. X-ray Crystallography
Single-crystal X-ray diffraction provides precise experimental data on the solid-state structure

of molecules, including bond lengths, bond angles, and intermolecular interactions.[4][6][7]

Comparing these experimental geometries with those optimized by DFT is a critical step in

validating the computational methodology.
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The crystal structures of 4-halogenated pyrazoles reveal interesting trends in their

supramolecular assembly. The 4-chloro and 4-bromo analogs are isostructural, forming trimeric

hydrogen-bonding motifs.[4][7] In contrast, the 4-fluoro and 4-iodo derivatives form one-

dimensional chains (catemers), although they are not isostructural.[4][6]

Discrepancies between DFT-optimized geometries and experimental crystal structures can

arise because DFT calculations often model an isolated molecule in the gas phase, whereas X-

ray crystallography probes the structure in a solid-state, crystalline environment where

intermolecular forces like hydrogen bonding and crystal packing effects are significant.[8] More

advanced computational models can account for solvent effects and solid-state packing to

provide results that are more comparable to experimental data.

Table 2: Comparison of Key Experimental Bond Lengths (Å) for 4-Halogenated Pyrazoles

Bond
4-Fluoro-1H-
pyrazole (150 K)

4-Chloro-1H-
pyrazole (150 K)

4-Bromo-1H-
pyrazole (RT)

C3-N2 1.341(2) / 1.345(2) 1.340(3) / 1.340(3) 1.344(8) / 1.344(8)

N1-C5 1.344(2) / 1.345(2) 1.340(3) / 1.340(3) 1.344(8) / 1.344(8)

N1-N2 1.341(2) / 1.341(2) 1.343(2) / 1.343(2) 1.346(6) / 1.346(6)

C4-C5 1.378(2) / 1.376(2) 1.380(3) / 1.380(3) 1.381(8) / 1.381(8)

C3-C4 1.378(2) / 1.379(2) 1.380(3) / 1.380(3) 1.381(8) / 1.381(8)

C4-X 1.353(2) / 1.352(2) 1.701(2) / 1.701(2) 1.859(6) / 1.859(6)

Data from a

comparative

crystallographic study.

[6] Note that two

crystallographically

independent moieties

are present in the

asymmetric unit for

these structures.
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Experimental and Computational Workflow
The synergistic use of experimental techniques and computational chemistry is a powerful

approach for the comprehensive characterization of molecular systems. A typical workflow is

illustrated below.

Workflow for Combined Experimental and Computational Analysis of 4-Halogenated Pyrazoles

Synthesis & Purification

Experimental Characterization

Computational Modeling (DFT)

Data Analysis & Comparison

Synthesis of 4-Halogenated Pyrazoles

Purification (e.g., Recrystallization, Chromatography)

Single-Crystal X-ray Diffraction NMR Spectroscopy (¹H, ¹³C) IR Spectroscopy

Comparison of Experimental and Theoretical Data

Geometry Optimization

Frequency Calculations (IR Spectra) NMR Chemical Shift Calculations Frontier Molecular Orbital Analysis (HOMO-LUMO)

Structural & Electronic Property Interpretation

Click to download full resolution via product page

Caption: A typical workflow for the comprehensive analysis of 4-halogenated pyrazoles.
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Experimental Protocols
Synthesis of 4-Halogenated Pyrazoles
A general and efficient method for the synthesis of 4-halogenated pyrazoles is the direct

halogenation of the pyrazole ring.

4-Iodopyrazole Synthesis: A common method involves the direct iodination of pyrazole using

iodine in the presence of an oxidizing agent like ceric ammonium nitrate (CAN) or hydrogen

peroxide.[2][9] For example, pyrazole can be treated with iodine and 30% hydrogen peroxide

in water at room temperature.[2]

4-Bromopyrazole Synthesis: 4-Bromopyrazole can be synthesized by reacting pyrazole with

a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like water or

carbon tetrachloride.[10][11]

4-Chloropyrazole Synthesis: Synthesis can be achieved through the reaction of pyrazoles

with N-chlorosuccinimide (NCS) in solvents like water or carbon tetrachloride, which provides

the 4-chloropyrazoles in excellent yields.[11] Another method is the electrosynthesis of 4-

chloro-substituted derivatives via chlorination on a platinum anode in aqueous NaCl

solutions.[12]

4-Fluoropyrazole Synthesis: The synthesis of 4-fluoro-1H-pyrazole can be accomplished

starting from sodium fluoroacetate, which is highly toxic and requires careful handling. The

process involves reaction with oxalyl chloride and dimethylformamide, followed by treatment

with a base and then hydrazine.[6] Electrophilic fluorinating agents like Selectfluor™ can

also be used.[13]

Spectroscopic and Structural Characterization
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher

field spectrometer using a deuterated solvent such as CDCl₃ or CD₂Cl₂.[4] Chemical shifts

are reported in parts per million (ppm) relative to a standard reference.

Infrared (IR) Spectroscopy: Solid-state IR spectra are often collected using an ATR

(Attenuated Total Reflectance) accessory on an FTIR spectrometer over a range of 4000-600

cm⁻¹.[4]
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Single-Crystal X-ray Diffraction: Single crystals suitable for X-ray diffraction are grown, for

example, by slow evaporation of a solution or by sublimation.[6] Data is collected at a

specific temperature (e.g., 150 K) to minimize thermal vibrations and potential sublimation of

the sample.[6][7] The crystal structure is then solved and refined to obtain precise atomic

coordinates and geometric parameters.

DFT Computational Methodology
The computational details for the theoretical calculations on 4-halogenated pyrazoles as

reported in the literature are as follows:

Software: Gaussian 16 or a similar quantum chemistry package is commonly used.

Method: Density Functional Theory (DFT) is the chosen quantum mechanical approach.

Functional: A hybrid functional such as B3LYP is often employed for its balance of accuracy

and computational cost.

Basis Set: A Pople-style basis set like 6-311++G(d,p) is frequently used to describe the

atomic orbitals.

Calculations Performed:

Geometry Optimization: The molecular geometry is optimized to find the lowest energy

conformation.

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized

structure is a true minimum on the potential energy surface and to simulate the IR

spectrum.

NMR Calculations: The GIAO (Gauge-Independent Atomic Orbital) method is typically

used to predict NMR chemical shifts.[4]

These calculations are generally performed for an isolated molecule in the gas phase.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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